molecular formula C8H13F2NO2 B12948480 4,4-Difluoro-3,3-dimethylproline methyl ester

4,4-Difluoro-3,3-dimethylproline methyl ester

Cat. No.: B12948480
M. Wt: 193.19 g/mol
InChI Key: GRKLJERCYDYYIA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-3,3-dimethylproline methyl ester is a fluorinated derivative of proline, an amino acid. This compound is of interest due to its unique structural features, which include two fluorine atoms and a methyl ester group. These modifications can significantly alter the chemical and biological properties of the molecule, making it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination-free synthesis, which avoids the direct use of fluorinating agents . This method involves the use of specific reagents and conditions to achieve the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3,3-dimethylproline methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

4,4-Difluoro-3,3-dimethylproline methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a useful tool for studying enzyme interactions and protein folding.

    Medicine: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of pharmaceutical agents.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3,3-dimethylproline methyl ester involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. This can lead to changes in the activity of these proteins and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-3,3-dimethylproline methyl ester is unique due to its specific combination of fluorine atoms and a methyl ester group. This combination can enhance its chemical stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

methyl (2S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13F2NO2/c1-7(2)5(6(12)13-3)11-4-8(7,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1

InChI Key

GRKLJERCYDYYIA-RXMQYKEDSA-N

Isomeric SMILES

CC1([C@H](NCC1(F)F)C(=O)OC)C

Canonical SMILES

CC1(C(NCC1(F)F)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.